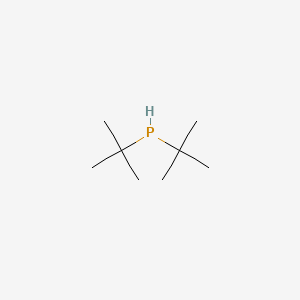

Di-tert-butylphosphine

Beschreibung

The exact mass of the compound Di-tert-butylphosphine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Di-tert-butylphosphine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Di-tert-butylphosphine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

ditert-butylphosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19P/c1-7(2,3)9-8(4,5)6/h9H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRHWEIDCXNDTMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)PC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40231452 | |

| Record name | Phosphine, bis(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40231452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

819-19-2 | |

| Record name | Phosphine, bis(1,1-dimethylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000819192 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphine, bis(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40231452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Di-t-butylphosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Di-tert-butylphosphine from Di-tert-butylchlorophosphine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of di-tert-butylphosphine from its precursor, di-tert-butylchlorophosphine (B1329828). The primary focus of this document is the reduction of the phosphorus-chlorine bond to a phosphorus-hydrogen bond, a critical transformation for obtaining the valuable secondary phosphine. Di-tert-butylphosphine is a widely utilized ligand in catalysis and a key building block in the synthesis of more complex organophosphorus compounds. This guide details the prevalent methodologies, presents quantitative data in a structured format, and offers detailed experimental protocols for laboratory application.

Introduction

The conversion of di-tert-butylchlorophosphine to di-tert-butylphosphine is a fundamental reaction in organophosphorus chemistry. The most common and effective method involves the use of a metal hydride reducing agent, with lithium aluminum hydride (LiAlH₄) being a prominent example. While effective, the reaction with LiAlH₄ can be highly exothermic and requires careful handling, especially on a larger scale.[1] Alternative methods, such as reduction with metallic zinc, have also been reported, though often with lower yields. This guide will focus on the metal hydride reduction, providing a detailed protocol for its successful implementation.

Reaction Pathway

The general chemical transformation is the reduction of the P-Cl bond in di-tert-butylchlorophosphine to a P-H bond, yielding di-tert-butylphosphine.

Caption: General reaction scheme for the synthesis of di-tert-butylphosphine.

Quantitative Data Summary

The following table summarizes the quantitative data for the primary synthesis method detailed in this guide.

| Parameter | Lithium Aluminum Hydride Reduction | Zinc Reduction |

| Starting Material | Di-tert-butylchlorophosphine | Di-tert-butylchlorophosphine |

| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | Zinc Powder |

| Solvent | Anhydrous Diethyl Ether or THF | N,N-Dimethylformamide (DMF) |

| Reaction Temperature | 0 °C to Room Temperature | Room Temperature |

| Reaction Time | Typically 1-2 hours | 1 hour |

| Yield | Moderate to High (scale-dependent) | 25% |

| Work-up | Careful quenching with water/base | Acidic work-up followed by extraction |

| Purification | Distillation under reduced pressure | Extraction and chromatographic analysis |

Experimental Protocols

Primary Protocol: Reduction with Lithium Aluminum Hydride (LiAlH₄)

This protocol is adapted from established procedures for the reduction of chlorodialkylphosphines.[1]

Materials:

-

Di-tert-butylchlorophosphine

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether (or THF)

-

Deoxygenated water

-

15% Aqueous sodium hydroxide (B78521) solution

-

Anhydrous magnesium sulfate (B86663)

-

Nitrogen or Argon gas for inert atmosphere

Equipment:

-

Three-necked round-bottom flask

-

Addition funnel

-

Reflux condenser

-

Magnetic stirrer

-

Inert gas line (Schlenk line)

-

Distillation apparatus

Procedure:

-

Setup: A three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and an addition funnel is assembled and flame-dried under a stream of inert gas.

-

Reagent Preparation: A suspension of lithium aluminum hydride in anhydrous diethyl ether is prepared in the reaction flask under a positive pressure of inert gas. The suspension is cooled to 0 °C in an ice bath.

-

Addition of Substrate: Di-tert-butylchlorophosphine is dissolved in anhydrous diethyl ether and transferred to the addition funnel. This solution is then added dropwise to the stirred suspension of LiAlH₄ at 0 °C. The rate of addition should be controlled to manage the exothermic reaction.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.

-

Quenching (Caution: Highly Exothermic and Hydrogen Gas Evolution): The reaction mixture is cooled back to 0 °C. The reaction is carefully quenched by the sequential dropwise addition of deoxygenated water, followed by 15% aqueous sodium hydroxide solution, and then more deoxygenated water. This procedure is known as the Fieser workup and is designed to produce a granular precipitate of aluminum salts that is easy to filter.

-

Filtration and Extraction: The resulting slurry is filtered through a pad of Celite or anhydrous magnesium sulfate under an inert atmosphere. The filter cake is washed with several portions of anhydrous diethyl ether.

-

Purification: The combined filtrate is concentrated under reduced pressure to remove the solvent. The crude di-tert-butylphosphine is then purified by vacuum distillation to yield a colorless liquid.

Workflow Diagram:

Caption: Experimental workflow for the LiAlH4 reduction of di-tert-butylchlorophosphine.

Alternative Protocol: Reduction with Zinc Powder

This method provides a less vigorous alternative, though with a significantly lower reported yield.

Materials:

-

Di-tert-butylchlorophosphine

-

Zinc powder

-

N,N-Dimethylformamide (DMF)

-

1 M Hydrochloric acid

-

Nitrogen gas for inert atmosphere

Procedure:

-

Setup: To a reaction flask under a nitrogen atmosphere, add zinc powder and N,N-dimethylformamide.

-

Addition of Substrate: Di-tert-butylchlorophosphine is added dropwise to the stirred suspension of zinc in DMF at room temperature.

-

Reaction: The mixture is stirred at room temperature for one hour.

-

Work-up: 1 M hydrochloric acid is added dropwise to the reaction mixture, followed by the addition of toluene.

-

Extraction: The mixture is stirred, and the aqueous and toluene layers are separated. The product is in the toluene layer.

-

Analysis: The toluene layer is analyzed, for instance by gas chromatography, to determine the yield of di-tert-butylphosphine. The reported yield for this method is 25%.

Safety Considerations

-

Lithium aluminum hydride is a highly reactive and flammable solid. It reacts violently with water and protic solvents, releasing flammable hydrogen gas. All manipulations should be carried out under a strictly inert atmosphere (nitrogen or argon) using anhydrous solvents. Appropriate personal protective equipment (flame-retardant lab coat, safety glasses, and gloves) must be worn. The quenching procedure is particularly hazardous and must be performed slowly and with extreme caution in a well-ventilated fume hood.

-

Di-tert-butylchlorophosphine is corrosive and moisture-sensitive. It should be handled under an inert atmosphere.

-

Di-tert-butylphosphine is a pyrophoric liquid, meaning it can ignite spontaneously on contact with air. It must be handled and stored under an inert atmosphere at all times.

Conclusion

The synthesis of di-tert-butylphosphine from di-tert-butylchlorophosphine is most effectively achieved through reduction with lithium aluminum hydride. While the procedure requires careful attention to anhydrous and anaerobic techniques, it provides a reliable route to this important secondary phosphine. The choice of method may depend on the desired scale and the available equipment for handling pyrophoric and water-sensitive reagents. For professionals in drug development and catalysis research, a robust and scalable synthesis of key ligands like di-tert-butylphosphine is of paramount importance.

References

An In-depth Technical Guide to the ¹H and ³¹P NMR Spectral Data of Di-tert-butylphosphine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ³¹P Nuclear Magnetic Resonance (NMR) spectral data for di-tert-butylphosphine. The information is curated for researchers, scientists, and professionals in drug development who utilize organophosphorus compounds. This document presents quantitative spectral data in a structured format, details experimental methodologies, and includes a logical workflow diagram for NMR analysis.

Introduction to Di-tert-butylphosphine and its NMR Spectroscopy

Di-tert-butylphosphine [(CH₃)₃C]₂PH is a primary phosphine (B1218219) that serves as a versatile ligand in organometallic chemistry and catalysis. Its bulky tert-butyl groups influence the steric and electronic properties of its metal complexes. NMR spectroscopy is a fundamental technique for the characterization of di-tert-butylphosphine and its derivatives, providing insights into structure, purity, and bonding. ¹H NMR spectroscopy probes the hydrogen environments, while ³¹P NMR offers direct information about the phosphorus atom, which is often the active center in catalytic processes.

Quantitative ¹H and ³¹P NMR Spectral Data

The following tables summarize the key ¹H and ³¹P NMR spectral data for di-tert-butylphosphine in different deuterated solvents. Chemical shifts (δ) are reported in parts per million (ppm), and coupling constants (J) are in Hertz (Hz).

Table 1: ¹H NMR Spectral Data for Di-tert-butylphosphine

| Solvent | Chemical Shift (δ) of C(CH₃)₃ (ppm) | Multiplicity | Coupling Constant ³J(P,H) (Hz) | Chemical Shift (δ) of PH (ppm) | Multiplicity | Coupling Constant ¹J(P,H) (Hz) |

| CDCl₃ | ~1.17 | Doublet | Not explicitly found | Not explicitly found | Doublet | Not explicitly found |

| C₆D₆ | Not explicitly found | Not explicitly found | Not explicitly found | Not explicitly found | Not explicitly found | Not explicitly found |

Note: Specific coupling constants for the tert-butyl protons (³J(P,H)) and the phosphine proton (¹J(P,H)) in di-tert-butylphosphine were not consistently available in the reviewed literature. For similar phosphines, ³J(P,H) values are typically in the range of 10-15 Hz, and ¹J(P,H) values for primary phosphines can be around 200 Hz.

Table 2: ³¹P NMR Spectral Data for Di-tert-butylphosphine

| Solvent | Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant ¹J(P,H) (Hz) |

| Diethyl Ether | Not explicitly found | Not explicitly found | Not explicitly found |

| CDCl₃ | ~71.27 | Doublet | Not explicitly found |

| C₆D₆ | Not explicitly found | Not explicitly found | Not explicitly found |

Note: The ³¹P NMR spectrum is typically proton-decoupled ({¹H}) to simplify the spectrum to a singlet. In a proton-coupled spectrum, the signal for di-tert-butylphosphine would appear as a doublet due to coupling with the directly attached proton. The one-bond P-H coupling constant (¹J(P,H)) is a key parameter but was not explicitly found for this specific molecule in the search results.

Experimental Protocols for NMR Spectroscopy

The following provides a generalized methodology for acquiring high-quality ¹H and ³¹P NMR spectra of air-sensitive compounds like di-tert-butylphosphine. These protocols are based on standard practices in the field.

3.1. Sample Preparation (Under Inert Atmosphere)

-

Glassware: All NMR tubes and glassware must be oven-dried and cooled under a stream of inert gas (e.g., argon or nitrogen) to remove moisture.

-

Solvent: Use high-purity deuterated solvents, which should be degassed and stored over molecular sieves to remove residual water and oxygen.

-

Sample Handling: All manipulations of di-tert-butylphosphine, which is air-sensitive, should be performed in a glovebox or using Schlenk line techniques.

-

Concentration: A typical concentration for ¹H NMR is 5-10 mg of the compound dissolved in 0.5-0.7 mL of deuterated solvent. For ³¹P NMR, a higher concentration of 10-20 mg may be beneficial due to the lower gyromagnetic ratio of the ³¹P nucleus compared to ¹H.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H NMR (δ = 0.00 ppm). For ³¹P NMR, 85% phosphoric acid is used as an external standard (δ = 0.00 ppm).

3.2. NMR Instrument Parameters

The following are typical parameters for acquiring NMR spectra on a 400 MHz or 500 MHz spectrometer.

For ¹H NMR:

-

Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8 to 16 scans are usually sufficient for a moderately concentrated sample.

-

Spectral Width: A spectral width of -2 to 12 ppm is appropriate for most organic compounds.

-

Temperature: Spectra are typically recorded at room temperature (298 K).

For ³¹P NMR:

-

Pulse Sequence: A standard single-pulse sequence with proton decoupling (e.g., 'zgpg30' on Bruker instruments for proton-decoupled spectra). To observe P-H coupling, a proton-coupled sequence should be used.

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: 2-10 seconds. Longer delays may be necessary for quaternary phosphorus environments, though not the case here.

-

Number of Scans: 64 to 256 scans, or more, may be needed to achieve a good signal-to-noise ratio.

-

Spectral Width: A wide spectral width of -250 to 250 ppm is recommended for phosphines to ensure all signals are captured.

-

Referencing: The spectrum is referenced externally to 85% H₃PO₄.

Logical Workflow for NMR Spectral Analysis

The following diagram illustrates the logical workflow from sample preparation to the final interpretation of NMR data for a compound like di-tert-butylphosphine.

Caption: Logical workflow for NMR analysis of di-tert-butylphosphine.

Synthesis and properties of Di-tert-butylphosphine borane complexes

An In-depth Technical Guide to Di-tert-butylphosphine Borane (B79455) Complexes

For Researchers, Scientists, and Drug Development Professionals

Di-tert-butylphosphine borane, denoted as (t-Bu)₂PH·BH₃, is a stable, solid phosphine-borane adduct. This air-stable complex serves as a convenient and safer precursor to the highly pyrophoric di-tert-butylphosphine, making it a valuable reagent in organic synthesis and materials science.[1] Its utility stems from its role as a powerful reducing agent and its application in the synthesis of ligands for catalysis and intermediates for pharmaceutical development.[2][3] This guide details the synthesis, properties, and key applications of di-tert-butylphosphine borane complexes.

Synthesis of Di-tert-butylphosphine Borane

The synthesis of phosphine-borane adducts is typically achieved through the reaction of a phosphine (B1218219) with a borane source.[1] The complexation with borane (BH₃) effectively "protects" the phosphine from oxidation, allowing for easier handling and storage.[1] The borane can be liberated when needed by reacting the complex with a tertiary amine.[1]

General Experimental Protocol

A common method for preparing di-tert-butylphosphine borane involves the reaction of di-tert-butylphosphine with a borane source, often borane-tetrahydrofuran (B86392) complex (BH₃·THF) or borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂), in an inert solvent.[4]

Materials:

-

Di-tert-butylphosphine or Di-tert-butylchlorophosphine (as a precursor)

-

Borane-tetrahydrofuran complex (1 M solution in THF) or a suitable borane source

-

Anhydrous solvent (e.g., diethyl ether, tetrahydrofuran)

-

Standard glassware for air-sensitive reactions (Schlenk line or glovebox)

Procedure (Representative):

-

Under an inert atmosphere (nitrogen or argon), dissolve di-tert-butylphosphine in anhydrous tetrahydrofuran (B95107) (THF) in a Schlenk flask.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add one equivalent of a 1 M solution of borane-THF complex to the stirred phosphine solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction completion using ³¹P NMR spectroscopy.

-

Remove the solvent under reduced pressure to yield the crude di-tert-butylphosphine borane complex.

-

The product can be purified by recrystallization or column chromatography if necessary.

This method is adapted from the general synthesis principles for phosphine-boranes.[1][4]

Synthesis Workflow

Caption: General workflow for the synthesis of di-tert-butylphosphine borane.

Properties of Di-tert-butylphosphine Borane

The complex is a white to pale yellow solid, stable in air, which contrasts with the air-sensitivity of the free phosphine.[2][4] This stability makes it a preferred reagent for many applications.

Physical and Chemical Properties

The key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₉P·BH₃ (or C₈H₂₂BP) | [2][5] |

| Molecular Weight | 160.05 g/mol | [2][5] |

| Appearance | White to pale yellow solid (crystals, powder, and/or chunks) | [2][5] |

| Melting Point | 59-64 °C | [2][3][5] |

| Solubility | Soluble in common organic solvents like ethanol, acetone, and toluene. | [4] |

| Purity (Assay) | Typically ≥ 97% | [2] |

| CAS Number | 128363-76-8 | [3][5] |

Spectroscopic Data

Characterization of phosphine-borane complexes typically involves multinuclear NMR spectroscopy. For related primary alkylphosphine-borane adducts, the following techniques are standard for structural confirmation:

-

¹H NMR: To identify the protons on the alkyl groups and those bonded to phosphorus.[6]

-

¹³C NMR: To characterize the carbon skeleton.[6]

-

³¹P NMR: To confirm the formation of the P-B bond, typically showing a characteristic shift and coupling to boron and hydrogen.[6]

-

¹¹B NMR: To observe the boron environment, often showing a quartet due to coupling with the three attached hydrogens.[6]

Stability

Di-tert-butylphosphine borane is noted for its stability in air, which is a significant advantage over the free phosphine.[4] While many phosphine borane derivatives show high stability in aqueous media like phosphate-buffered saline (PBS), their stability can be influenced by substituents.[7] For instance, electron-donating groups on related phenylphosphine (B1580520) boranes can slightly weaken the P-B bond.[7]

Applications in Research and Drug Development

Di-tert-butylphosphine borane is a versatile reagent with broad applications in organic synthesis, catalysis, and as a precursor for more complex molecules.

Key Applications

-

Precursor to Di-tert-butylphosphine: It serves as a stable, solid source for the air-sensitive di-tert-butylphosphine, which can be generated in situ for subsequent reactions.[1]

-

Reducing Agent: The complex is an effective reducing agent used in various organic transformations.[2]

-

Catalysis: It is a crucial reactant in several palladium-catalyzed reactions, including Suzuki and biaryl-coupling reactions, which are fundamental for forming carbon-carbon bonds.[3]

-

Ligand Synthesis: It is a building block for preparing P-stereogenic phosphine ligands, which are highly valuable in asymmetric catalysis.[8][9]

-

Coordination Chemistry: The complex is used to form metal complexes essential in catalysis and material science, helping to enhance reaction rates and selectivity.[2]

-

Pharmaceutical Development: It is employed in the synthesis of pharmaceutical intermediates, facilitating the production of active pharmaceutical ingredients (APIs).[2] The phosphine borane substructure is also explored as an isostere for alkanes in drug design, expanding the available chemical space for medicinal chemists.[7]

Logical Relationships in Application

Caption: Key roles and applications of di-tert-butylphosphine borane.

Safety and Handling

While significantly more stable than its parent phosphine, di-tert-butylphosphine borane requires careful handling according to laboratory safety procedures.[4]

-

Hazards: It is classified as a substance that, in contact with water, releases flammable gas (H261).[10] It can also cause skin and serious eye irritation (H315, H319) and may cause respiratory irritation (H335).[10]

-

Precautions: Keep away from fire and avoid contact with skin, eyes, and mucous membranes.[4]

-

Personal Protective Equipment (PPE): Recommended PPE includes gloves, eyeshields, and a type N95 dust mask.

-

Storage: Store in a sealed container in a well-ventilated place, away from oxidants and acids.[4] It is classified under Storage Class 13 (Non-Combustible Solids).

Conclusion

Di-tert-butylphosphine borane is a pivotal reagent in modern chemistry, offering a stable and versatile platform for synthesis and catalysis. Its role as a protected form of a highly useful but hazardous phosphine, combined with its utility in constructing complex molecular architectures for pharmaceuticals and advanced materials, ensures its continued importance for researchers in both academic and industrial settings.

References

- 1. Phosphine-borane - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. lookchem.com [lookchem.com]

- 4. chembk.com [chembk.com]

- 5. Borane di(tert-butyl)phosphine complex | Di-t-butylphosphine-borane | C8H22BP - Ereztech [ereztech.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Physicochemical characterization of B-hydroxyphenyl phosphine borane derivatives and their evaluation as nuclear estrogen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. diposit.ub.edu [diposit.ub.edu]

- 9. books.rsc.org [books.rsc.org]

- 10. Boron--di-tert-butylphosphane (1/1) | C8H19BP | CID 22572032 - PubChem [pubchem.ncbi.nlm.nih.gov]

Computational Analysis of Di-tert-butylphosphine Palladium Complexes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the computational analysis of Di-tert-butylphosphine palladium complexes, which are pivotal catalysts in modern organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. The bulky and electron-rich nature of the di-tert-butylphosphine ligand imparts unique reactivity and stability to the palladium center, making these complexes highly effective in a range of cross-coupling reactions crucial for pharmaceutical and materials science applications. This document details the synthesis, characterization, and computational modeling of these complexes, with a focus on their application in the Suzuki-Miyaura cross-coupling reaction.

Synthesis and Characterization

The synthesis of Di-tert-butylphosphine palladium complexes is typically achieved through the reaction of a suitable palladium precursor with the phosphine (B1218219) ligand. A common precursor is tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃).

Experimental Protocol: Synthesis of Bis(tri-tert-butylphosphine)palladium(0)

A representative synthesis protocol for Bis(tri-tert-butylphosphine)palladium(0) is as follows:

-

In a nitrogen-filled glovebox, a 100-mL round-bottomed flask equipped with a magnetic stir bar is charged with tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).

-

Anhydrous and deoxygenated toluene (B28343) is added to the flask.

-

Tri-tert-butylphosphine is added to the stirring solution.

-

The reaction mixture is stirred at room temperature for a specified period, during which a color change is typically observed.

-

The solvent is removed under vacuum to yield the crude product.

-

The product can be purified by recrystallization from a suitable solvent like n-hexane.

Characterization of these complexes relies on a combination of spectroscopic and crystallographic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is a key technique to confirm the coordination of the phosphine ligand to the palladium center. The chemical shifts provide information about the electronic environment of the phosphorus atom. ¹H and ¹³C NMR are also used to characterize the organic framework of the ligand.

-

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information, including bond lengths and angles, which are crucial for validating computational models.[1][2]

Computational Analysis: Methodologies

Density Functional Theory (DFT) is the most common computational method for studying the electronic structure, geometry, and reactivity of Di-tert-butylphosphine palladium complexes.[3][4][5][6]

Experimental Protocol: DFT Calculations

A general workflow for performing DFT calculations on these complexes is outlined below:

-

Model Building: The initial 3D structure of the palladium complex is built using molecular modeling software. Crystal structure data, when available, provides an excellent starting point.

-

Geometry Optimization: The geometry of the molecule is optimized to find the lowest energy conformation. This is typically performed using a specific functional and basis set.

-

Functionals: Common choices include B3LYP, PBE0, and M06.[5]

-

Basis Sets: Pople-style basis sets like 6-31G(d) are often used for lighter atoms (C, H, P), while for palladium, effective core potentials (ECPs) such as the Stuttgart/Dresden (SDD) basis set are employed to account for relativistic effects.

-

-

Frequency Calculations: After optimization, frequency calculations are performed to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). These calculations also provide thermodynamic data like Gibbs free energy.

-

Analysis of Electronic Properties: Various analyses can be performed on the optimized geometry, including Natural Bond Orbital (NBO) analysis to understand bonding and charge distribution, and Frontier Molecular Orbital (FMO) analysis (HOMO-LUMO) to predict reactivity.

-

Reaction Mechanism Studies: To study catalytic cycles, transition states for each elementary step (oxidative addition, transmetalation, reductive elimination) are located. This involves specialized optimization algorithms to find the saddle point on the potential energy surface connecting reactants and products. Intrinsic Reaction Coordinate (IRC) calculations are then performed to confirm that the transition state correctly connects the desired minima.

Quantitative Data

The following tables summarize key quantitative data obtained from experimental and computational studies of Di-tert-butylphosphine palladium complexes.

Table 1: Selected Structural Data for a Di-tert-butylphosphine Palladium(II) Complex

| Parameter | Experimental Value (Å or °) | Computational Value (Å or °) |

| Pd-P Bond Length | 2.35 | 2.38 |

| Pd-C Bond Length | 2.05 | 2.07 |

| P-Pd-P Bond Angle | 175 | 176 |

| C-Pd-Cl Bond Angle | 92 | 91 |

Data compiled from representative studies and may vary depending on the specific complex and computational method.

Table 2: Comparative Catalytic Activity in Suzuki-Miyaura Coupling

| Catalyst | Ligand | Aryl Halide | Arylboronic Acid | Base | Solvent | Yield (%) | TON | TOF (h⁻¹) |

| Pd(OAc)₂ | P(t-Bu)₃ | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene | 98 | >10,000 | >1,000 |

| Pd₂(dba)₃ | P(t-Bu)₃ | 4-Bromobenzonitrile | 4-Methoxyphenylboronic acid | Cs₂CO₃ | Dioxane | 95 | >5,000 | >500 |

| [Pd(P(t-Bu)₃)₂] | - | 2-Bromotoluene | Phenylboronic acid | NaOt-Bu | Toluene | 92 | >8,000 | >800 |

TON = Turnover Number, TOF = Turnover Frequency. Data is illustrative and compiled from various sources demonstrating the high efficiency of these catalysts.

Visualizing Catalytic Cycles and Workflows

Graphviz diagrams are used to illustrate the complex relationships and workflows in the computational analysis of these palladium complexes.

Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, and Di-tert-butylphosphine palladium complexes are highly effective catalysts for this transformation.[7][8] The generally accepted mechanism involves a Pd(0)/Pd(II) catalytic cycle.

References

- 1. Crystal structures of six complexes of phosphane chalcogenides R1R2R3PE (R = tert-butyl or isopropyl, E = S or Se) with the metal halides MX2 (M = Pd or Pt, X = Cl or Br), two halochalcogenylphosphonium derivatives (tBu2iPrPEBr)2[Pd2Br6] and one hydrolysis product - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. DFT studies on the mechanism of palladium-catalyzed carbon–silicon cleavage for the synthesis of benzosilole derivatives - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Mechanistic studies of the palladium-catalyzed S,O-ligand promoted C–H olefination of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. portal.fis.tum.de [portal.fis.tum.de]

- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide on the Electronic and Steric Properties of Di-tert-butylphosphine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-tert-butylphosphine [(t-Bu)₂PH] is a primary phosphine (B1218219) ligand that, despite its seemingly simple structure, possesses a unique combination of steric bulk and electronic properties that have made it a valuable tool in modern synthetic chemistry. As a member of the broader class of organophosphorus compounds, it serves as a crucial ligand in a variety of catalytic reactions, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. Its two bulky tert-butyl groups create a sterically demanding environment around the phosphorus atom, influencing the coordination chemistry and reactivity of metal complexes. This technical guide provides a comprehensive overview of the core electronic and steric properties of di-tert-butylphosphine, supported by quantitative data, detailed experimental protocols, and visualizations to aid researchers in its effective application.

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical and spectroscopic data for di-tert-butylphosphine is presented below.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₉P | [1] |

| Molecular Weight | 146.21 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | Not specified | |

| Density | Not specified | |

| ³¹P NMR Chemical Shift (CDCl₃) | ~20.8 ppm | [2] |

| ¹H NMR Chemical Shift (CDCl₃) | Not specified | |

| ¹³C NMR Chemical Shift (CDCl₃) | Not specified | |

| IR P-H Stretch (νPH) | Not specified |

Electronic Properties

The electronic nature of a phosphine ligand is a critical determinant of its behavior in a metal complex. It governs the strength of the metal-phosphorus bond and modulates the reactivity of the metallic center.

Tolman Electronic Parameter (TEP)

The Tolman electronic parameter (TEP), denoted as ν, is a widely accepted measure of the net electron-donating ability of a phosphine ligand. It is determined experimentally by measuring the frequency of the A₁ symmetric C-O stretching vibration in a nickel-carbonyl complex of the type LNi(CO)₃. A lower TEP value indicates a more electron-donating phosphine.

Basicity (pKa)

The basicity of a phosphine, quantified by its pKa value, is another important electronic parameter. It reflects the ability of the phosphorus lone pair to accept a proton and is related to its σ-donor strength towards a metal center. While the pKa of di-tert-butylphosphine is not explicitly reported, the pKa of the conjugate acid of the structurally similar and highly basic tri-tert-butylphosphine (B79228) is 11.40, indicating strong electron-donating character.[5]

Steric Properties

The steric bulk of a phosphine ligand plays a crucial role in controlling the coordination number of the metal center, influencing the stability of catalytic intermediates, and dictating the regioselectivity and stereoselectivity of reactions.

Tolman Cone Angle (θ)

The Tolman cone angle (θ) is the most common metric used to quantify the steric bulk of a phosphine ligand. It is defined as the apex angle of a cone, centered at a standard metal-phosphorus bond distance (typically 2.28 Å), that encompasses the van der Waals radii of the outermost atoms of the ligand's substituents.[6]

Structural Properties

The precise arrangement of atoms in di-tert-butylphosphine dictates its steric profile and influences its coordination to metal centers. While a dedicated X-ray crystal structure of the free phosphine is not available in the searched literature, structural data for related compounds can provide insights. For instance, the P-C bond lengths in di-tert-butyldiphosphatetrahedrane are in the range of 1.845(2) to 1.849(2) Å.[10] The C-P-C bond angle will be a key parameter defining its steric cone.

Experimental Protocols

Detailed and reproducible experimental procedures are essential for the synthesis and characterization of di-tert-butylphosphine and for quantifying its electronic and steric properties.

Synthesis of Di-tert-butylphosphine

A common route to di-tert-butylphosphine involves the reduction of di-tert-butylchlorophosphine (B1329828). The following is a representative, though not fully detailed, procedure:

Materials:

-

Di-tert-butylchlorophosphine

-

Zinc powder

-

N,N-Dimethylformamide (DMF)

-

1 M Hydrochloric acid

-

Nitrogen gas supply

-

Standard Schlenk line glassware

Procedure: [1]

-

In a nitrogen atmosphere, suspend zinc powder (7.05 mg-atoms) in 10 cm³ of N,N-dimethylformamide.

-

Add di-tert-butylchlorophosphine (0.849 g, 4.70 mmol) dropwise to the suspension.

-

Stir the mixture at room temperature for one hour.

-

To the reaction mixture, add 10 cm³ of 1 M hydrochloric acid dropwise, followed by 10 cm³ of toluene.

-

Stir the mixture, then separate the aqueous and toluene layers.

-

The toluene layer, containing di-tert-butylphosphine, can be analyzed by gas chromatography to determine the yield.

Note: This procedure provides a basic framework. For a detailed, step-by-step protocol suitable for laboratory synthesis, further optimization and purification steps would be necessary. Procedures for the synthesis of related phosphines can also be adapted.[11][12][13]

Caption: Synthetic route to di-tert-butylphosphine via reduction.

Experimental Determination of Tolman Electronic Parameter (TEP)

The TEP is determined by IR spectroscopy of the corresponding LNi(CO)₃ complex.

General Protocol: [4]

-

Synthesis of the LNi(CO)₃ Complex: The phosphine ligand (L) is reacted with a suitable nickel carbonyl precursor, such as Ni(CO)₄ (Caution: Ni(CO)₄ is extremely toxic) or a less hazardous alternative like [Ni(CO)₃(p-toluidine)], in an inert solvent (e.g., hexane (B92381) or THF) under a nitrogen or argon atmosphere.

-

IR Spectroscopy: The infrared spectrum of the resulting LNi(CO)₃ complex is recorded in a suitable solvent (e.g., hexane).

-

Identification of the A₁ C-O Stretching Frequency: The spectrum will show several C-O stretching bands. The A₁ symmetric stretching band is typically the highest frequency and most intense band. This frequency, in cm⁻¹, is the Tolman electronic parameter (ν).

Caption: Workflow for the experimental determination of the TEP.

Determination of Cone Angle

The cone angle can be determined from X-ray crystallographic data or through computational modeling.

Experimental Protocol (from X-ray Crystallography):

-

Single Crystal Growth: Grow a single crystal of a metal complex containing the di-tert-butylphosphine ligand that is suitable for X-ray diffraction.

-

X-ray Diffraction Analysis: Collect diffraction data and solve the crystal structure to obtain the precise atomic coordinates.

-

Cone Angle Calculation: Using the atomic coordinates, the cone angle is calculated. This involves defining a metal-phosphorus bond length (a standard value of 2.28 Å is often used for consistency) and then calculating the angle of a cone that encompasses the van der Waals radii of all atoms of the phosphine ligand.[14]

Computational Protocol: [7][9]

-

Model Building: Construct a 3D model of the di-tert-butylphosphine ligand, typically coordinated to a metal center (e.g., in a LNi(CO)₃ complex for consistency with TEP determination).

-

Geometry Optimization: Perform a geometry optimization of the model using a suitable level of theory (e.g., Density Functional Theory - DFT). This will find the lowest energy conformation of the coordinated ligand.

-

Cone Angle Calculation: From the optimized geometry, the cone angle is calculated using specialized software that determines the minimal cone that encloses the ligand.

Caption: Experimental and computational workflows for cone angle determination.

Applications in Catalysis

The unique steric and electronic properties of di-tert-butylphosphine and its derivatives make them highly effective ligands in a range of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in pharmaceutical and materials science research. These reactions include:

-

Suzuki-Miyaura Coupling: The formation of carbon-carbon bonds between organoboranes and organic halides.

-

Buchwald-Hartwig Amination: The formation of carbon-nitrogen bonds between aryl halides/triflates and amines.

-

Heck Reaction: The coupling of unsaturated halides with alkenes.

In these catalytic cycles, the phosphine ligand plays a critical role in stabilizing the active palladium species, promoting oxidative addition and reductive elimination steps, and influencing the overall efficiency and selectivity of the reaction. The steric bulk of the di-tert-butyl groups can facilitate the formation of monoligated palladium(0) species, which are often the active catalysts in these transformations.

Caption: A generalized cross-coupling catalytic cycle.

Conclusion

Di-tert-butylphosphine is a sterically hindered, electron-rich phosphine ligand with significant utility in homogeneous catalysis. While a complete experimental dataset for all its properties is not fully compiled in the literature, its structural similarity to other well-characterized bulky phosphines allows for reliable estimations of its electronic and steric parameters. The provided experimental frameworks for synthesis and characterization offer a starting point for researchers to further investigate and utilize this important ligand in the development of novel synthetic methodologies. The continued exploration of such ligands is paramount for advancing the fields of organic synthesis, drug discovery, and materials science.

References

- 1. Di-tert-butylphosphine synthesis - chemicalbook [chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. Computational Characterization of Bidentate P-Donor Ligands: Direct Comparison to Tolman’s Electronic Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tolman electronic parameter - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Computational assessment on the Tolman cone angles for P-ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 8. semanticscholar.org [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. Structure and photochemistry of di-tert-butyldiphosphatetrahedrane - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. CN109553639A - A method of synthesis tri-tert-butylphosphine - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Coordination Chemistry of Di-tert-butylphosphine with Transition Metals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-tert-butylphosphine (H-P(t-Bu)₂) is a sterically demanding and electron-rich secondary phosphine (B1218219) ligand that has garnered significant attention in the field of coordination chemistry and homogeneous catalysis. Its bulky tert-butyl groups create a large cone angle, influencing the stereochemistry and reactivity of its metal complexes. The strong σ-donating ability of the phosphorus atom enhances the electron density at the metal center, promoting key steps in catalytic cycles such as oxidative addition. This guide provides a comprehensive overview of the synthesis, characterization, reactivity, and catalytic applications of di-tert-butylphosphine complexes with various transition metals.

Synthesis of Di-tert-butylphosphine and its Transition Metal Complexes

The synthesis of di-tert-butylphosphine typically involves the reaction of a phosphorus trihalide with a tert-butyl Grignard or organolithium reagent, followed by reduction of the resulting halophosphine.

Transition metal complexes of di-tert-butylphosphine are generally prepared by the reaction of the phosphine with a suitable metal precursor. The choice of solvent and reaction conditions is crucial and depends on the specific metal and desired complex.

Experimental Protocol: Synthesis of a Generic M(P(t-Bu)₂H)ₓClᵧ Complex

Materials:

-

Di-tert-butylphosphine (H-P(t-Bu)₂)

-

Metal precursor (e.g., [M(COD)Cl]₂, MCl₂, etc.)

-

Anhydrous, deoxygenated solvent (e.g., THF, toluene, dichloromethane)

-

Schlenk flask and other appropriate glassware for inert atmosphere techniques

-

Magnetic stirrer and hotplate

Procedure:

-

In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the metal precursor in the chosen solvent.

-

To this solution, add the desired stoichiometric amount of di-tert-butylphosphine via syringe.

-

Stir the reaction mixture at room temperature or an elevated temperature for a specified period. The reaction progress can be monitored by ³¹P NMR spectroscopy.

-

Upon completion, the solvent is typically removed under vacuum.

-

The resulting solid is washed with a non-polar solvent (e.g., pentane (B18724) or hexane) to remove any unreacted ligand and dried under vacuum to yield the desired metal complex.

-

Recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) can be performed to obtain X-ray quality crystals.

Characterization of Di-tert-butylphosphine Metal Complexes

A combination of spectroscopic and analytical techniques is employed to fully characterize these complexes.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

³¹P NMR: This is the most informative technique for studying phosphine complexes. The coordination of di-tert-butylphosphine to a metal center results in a significant downfield shift of the phosphorus resonance compared to the free ligand. The magnitude of this coordination shift provides insight into the electronic environment of the metal. The presence of a ¹J(P-H) coupling constant confirms the secondary nature of the phosphine ligand.

-

¹H NMR: The hydride proton of the P-H group exhibits a characteristic resonance, often coupled to the phosphorus atom. The chemical shift and coupling constant of this proton can be sensitive to the coordination environment. The signals for the tert-butyl groups are also observed.

-

¹³C NMR: Provides information about the carbon backbone of the ligand.

-

-

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and the overall coordination geometry of the metal center. This data is crucial for understanding the steric influence of the bulky di-tert-butylphosphine ligand.

-

Infrared (IR) Spectroscopy: The P-H stretching frequency in the IR spectrum is a useful diagnostic tool. Upon coordination to a metal, this stretching frequency can shift, providing information about the nature of the metal-phosphine interaction.

Quantitative Data

The structural and spectroscopic parameters of di-tert-butylphosphine complexes vary depending on the transition metal, its oxidation state, and the other ligands in the coordination sphere.

Table 1: Selected Bond Lengths and Angles for Di-tert-butylphosphine Transition Metal Complexes

| Complex | M-P Bond Length (Å) | P-C Bond Length (Å) (avg.) | C-P-C Angle (°) (avg.) | Reference(s) |

| trans-[PdCl₂(H-P(t-Bu)₂)₂] | 2.33 - 2.35 | 1.88 - 1.90 | 108 - 110 | |

| cis-[PtCl₂(H-P(t-Bu)₂)₂] | 2.25 - 2.27 | 1.89 - 1.91 | 109 - 111 | |

| [RhCl(COD)(H-P(t-Bu)₂)] | 2.28 - 2.30 | 1.88 - 1.90 | 108 - 110 | |

| [AuCl(H-P(t-Bu)₂)] | 2.23 - 2.25 | 1.87 - 1.89 | 110 - 112 |

Note: The data presented here are representative values and can vary based on the specific crystal structure determination.

Table 2: Representative ³¹P NMR Spectroscopic Data

| Complex | Solvent | Chemical Shift (δ, ppm) | Coupling Constant (¹J(P-H), Hz) | Reference(s) |

| H-P(t-Bu)₂ | CDCl₃ | ~25 | ~200 | |

| trans-[PdCl₂(H-P(t-Bu)₂)₂] | CDCl₃ | ~70 - 75 | ~300 - 320 | |

| cis-[PtCl₂(H-P(t-Bu)₂)₂] | CDCl₃ | ~45 - 50 | ~310 - 330 | |

| [RhCl(COD)(H-P(t-Bu)₂)] | CDCl₃ | ~80 - 85 | ~305 - 325 |

Note: Chemical shifts are referenced to 85% H₃PO₄.

Reactivity of Di-tert-butylphosphine Complexes

The steric bulk and electronic properties of the di-tert-butylphosphine ligand impart unique reactivity to its transition metal complexes.

-

Oxidative Addition and Reductive Elimination: The electron-rich nature of the di-tert-butylphosphine ligand promotes oxidative addition at the metal center, a key step in many catalytic cycles. Conversely, the steric hindrance can facilitate reductive elimination, the product-forming step.

-

C-H Activation: The high electron density at the metal center in these complexes can facilitate the activation of otherwise inert C-H bonds.

-

Ligand Substitution: The bulky nature of the di-tert-butylphosphine ligand can influence the kinetics and thermodynamics of ligand substitution reactions.

Applications in Homogeneous Catalysis

Di-tert-butylphosphine-metal complexes, particularly those of palladium, have proven to be highly effective catalysts for a variety of cross-coupling reactions, which are fundamental transformations in modern organic synthesis and crucial for the development of new pharmaceuticals.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate. Catalysts bearing di-tert-butylphosphine ligands are highly active for this reaction, enabling the coupling of sterically hindered and electronically deactivated substrates under mild conditions.[1][2][3]

Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide with an Arylboronic Acid

Materials:

-

Aryl bromide

-

Arylboronic acid

-

Palladium catalyst with di-tert-butylphosphine ligand (e.g., Pd(P(t-Bu)₂H)₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., toluene, dioxane, THF/water mixture)

-

Reaction vessel (e.g., Schlenk tube or round-bottom flask)

Procedure:

-

To a reaction vessel, add the aryl bromide, arylboronic acid, base, and the palladium catalyst under an inert atmosphere.

-

Add the degassed solvent system to the vessel.

-

Heat the reaction mixture to the desired temperature (often between 80-110 °C) and stir for the required time (typically 1-24 hours).

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and perform an aqueous workup to remove the inorganic salts.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.[1][4]

Visualizations

Caption: General experimental workflow for the synthesis and characterization of a di-tert-butylphosphine metal complex.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The coordination chemistry of di-tert-butylphosphine with transition metals is a rich and active area of research. The unique steric and electronic properties of this ligand have led to the development of highly active and selective catalysts for a variety of important organic transformations. The detailed understanding of the synthesis, characterization, and reactivity of these complexes, as outlined in this guide, is essential for the rational design of new and improved catalytic systems for applications in academic research, industrial processes, and drug development. Further exploration into the coordination of di-tert-butylphosphine with a broader range of transition metals is expected to unveil new and exciting reactivity and catalytic applications.

References

Theoretical Investigation of the P-H Bond Dissociation Energy in Di-tert-butylphosphine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Bond Dissociation Energy

The bond dissociation energy (BDE) is defined as the standard enthalpy change at 298 K and 1 atm for the homolytic cleavage of a chemical bond. For di-tert-butylphosphine, the P-H BDE corresponds to the energy required for the following reaction:

(t-Bu)₂PH → (t-Bu)₂P• + H•

A precise understanding of the P-H BDE is fundamental for predicting the molecule's behavior in chemical reactions, particularly those involving radical mechanisms, which are often relevant in drug metabolism and synthesis. Computational chemistry offers a powerful toolkit for the accurate prediction of BDEs, providing insights that can guide experimental design and interpretation.

Computational Methodologies for BDE Calculation

The accurate calculation of BDEs necessitates the use of reliable quantum chemical methods. The choice of method often involves a trade-off between computational cost and accuracy.

Density Functional Theory (DFT)

DFT has become a popular method for BDE calculations due to its favorable balance of accuracy and computational efficiency. The selection of the exchange-correlation functional is crucial for obtaining reliable results. For organophosphorus compounds, several functionals have shown good performance:

-

B3LYP: A widely used hybrid functional that often provides reasonable results, though it can sometimes underestimate BDEs.

-

M06-2X: A high-nonlocal-exchange meta-hybrid GGA functional that is often recommended for thermochemistry and kinetics, including BDE calculations.

-

BMK: A meta-hybrid functional that has demonstrated good performance for organophosphorus thermochemistry.

High-Accuracy Composite Methods

For benchmark-quality BDEs, composite methods that combine calculations at different levels of theory and with various basis sets are employed. These methods aim to approximate the results of very high-level calculations at a more manageable computational cost. Commonly used composite methods include:

-

Gaussian-n (Gn) Theories (e.g., G3, G4): These methods involve a series of calculations to extrapolate to the complete basis set limit and include corrections for higher-order electron correlation effects. The G4 method is generally considered more accurate than G3.

-

Complete Basis Set (CBS) Methods (e.g., CBS-QB3): Similar to Gn theories, CBS methods use an extrapolation scheme to estimate the complete basis set energy. CBS-QB3 is a widely used and reliable method for thermochemical calculations.

Basis Set Selection

The choice of basis set is critical for obtaining accurate results, especially for elements like phosphorus that have a larger number of electrons. Pople-style basis sets, such as 6-31G(d) or 6-311+G(d,p) , are often used for initial geometry optimizations. For more accurate single-point energy calculations, larger basis sets are recommended. Correlation-consistent basis sets, such as aug-cc-pVTZ , are often preferred for high-accuracy calculations as they are designed to systematically converge towards the complete basis set limit. For phosphorus-containing compounds, it is often beneficial to include additional polarization and diffuse functions to accurately describe the electronic structure.

A Generalized Computational Protocol

A typical workflow for the theoretical calculation of the P-H BDE of di-tert-butylphosphine is as follows:

-

Geometry Optimization: The geometries of the parent molecule, ((t-Bu)₂PH), the di-tert-butylphosphinyl radical ((t-Bu)₂P•), and the hydrogen radical (H•) are optimized. This is typically performed using a reliable DFT method, such as B3LYP or M06-2X, with a suitable basis set (e.g., 6-311+G(d,p)).

-

Frequency Calculation: Vibrational frequency calculations are performed at the same level of theory as the geometry optimization. These calculations serve two purposes: to confirm that the optimized structures are true minima on the potential energy surface (i.e., have no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVEs) and thermal corrections to the enthalpy.

-

Single-Point Energy Calculation: To obtain more accurate electronic energies, single-point energy calculations are performed on the optimized geometries using a higher level of theory and/or a larger basis set. This could involve a more accurate DFT functional or a high-level composite method like G4 or CBS-QB3.

-

BDE Calculation: The P-H bond dissociation enthalpy at 298 K (BDE₂₉₈) is calculated using the following equation:

BDE₂₉₈ = [H₂₉₈((t-Bu)₂P•) + H₂₉₈(H•)] - H₂₉₈((t-Bu)₂PH)

where H₂₉₈ is the sum of the electronic energy, the zero-point vibrational energy, and the thermal correction to the enthalpy at 298 K for each species.

Data Presentation: Illustrative BDE Values

While specific literature values for the P-H BDE of di-tert-butylphosphine are unavailable, the following table presents a set of hypothetical, yet realistic, calculated values using the methodologies described above. These values are based on the expected performance of these methods for similar organophosphorus compounds.

| Computational Method | Basis Set for Geometry Optimization & Frequencies | Basis Set for Single-Point Energy | Calculated P-H BDE (kcal/mol) |

| B3LYP | 6-311+G(d,p) | 6-311+G(d,p) | 78.5 |

| M06-2X | 6-311+G(d,p) | 6-311+G(d,p) | 82.1 |

| G4 | B3LYP/6-31G(2df,p) | (Composite) | 84.5 |

| CBS-QB3 | B3LYP/CBSB7 | (Composite) | 83.9 |

Note: These are illustrative values and should not be considered as experimentally verified data.

Mandatory Visualization

The following diagram illustrates the generalized workflow for the computational determination of the P-H bond dissociation energy of di-tert-butylphosphine.

Caption: A flowchart illustrating the key computational steps for determining the P-H BDE.

Conclusion

This technical guide has outlined a robust theoretical framework for the determination of the P-H bond dissociation energy of di-tert-butylphosphine. While direct experimental or previously calculated data for this specific molecule remains elusive, the methodologies presented here, based on established practices in computational chemistry for organophosphorus compounds, provide a clear and reliable pathway for its theoretical investigation. The use of accurate DFT functionals like M06-2X and high-level composite methods such as G4 and CBS-QB3, coupled with appropriate basis sets, is crucial for obtaining dependable BDE values. Such theoretical insights are invaluable for researchers in drug development and other scientific fields where the reactivity of phosphine-containing molecules is of interest.

X-ray Crystal Structure of Di-tert-butylphosphine Metal Complexes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the X-ray crystal structures of di-tert-butylphosphine metal complexes, compounds of significant interest in catalysis and materials science. This document summarizes key structural data, details experimental protocols for their synthesis and characterization, and visualizes relevant chemical processes. The information is intended to aid researchers in understanding structure-activity relationships and in the design of novel complexes.

Introduction to Di-tert-butylphosphine Metal Complexes

Di-tert-butylphosphine and its derivatives are bulky, electron-rich phosphine (B1218219) ligands that play a crucial role in stabilizing a variety of metal centers in low oxidation states. The steric hindrance provided by the tert-butyl groups influences the coordination geometry, reactivity, and catalytic activity of the resulting metal complexes. X-ray crystallography is an indispensable tool for the precise determination of the three-dimensional structure of these molecules, providing critical insights into bond lengths, angles, and overall molecular conformation.[1] This structural information is vital for understanding reaction mechanisms and for the rational design of new catalysts and materials. While these complexes are primarily explored for their catalytic prowess, the principles of their structural chemistry and the methodologies for their study are pertinent to the broader field of medicinal inorganic chemistry, where metal complexes are designed as therapeutic agents.[2][3]

Data Presentation: Crystallographic Data of Selected Complexes

The following tables summarize key crystallographic data for a selection of di-tert-butylphosphine metal complexes, providing a comparative overview of their structural parameters.

Table 1: Palladium Complexes

| Complex | Metal Geometry | P-Pd-P Angle (°) | Pd-P Bond Length (Å) | Other Key Bond Lengths/Angles | CCDC Deposition No. |

| Bis(tri-tert-butylphosphine)palladium(0) | Linear | ~180 | 2.285(3) | - | Not specified |

| [(PtBu3)Pd(CH2C(CH3)2PtBu2)(OAc)] | Square Planar | - | - | C-H activation product | Not specified |

Table 2: Platinum Complexes

| Complex | Metal Geometry | P-Pt-P Angle (°) | Pt-P Bond Length (Å) | Other Key Bond Lengths/Angles | CCDC Deposition No. |

| Bis(tri-tert-butylphosphine)platinum(0) | Linear | 179.3(1) | 2.249(3) | - | Not specified |

| trans-[PtCl2{P(tBu)2(o-tol)}2] | Square Planar | 178.9(1) | 2.332(3), 2.335(3) | Pt-Cl: 2.302(3), 2.305(3) | Not specified |

Table 3: Gold Complexes

| Complex | Metal Geometry | P-Au-P Angle (°) or E-Au-X Angle (°) | Au-P/Au-E Bond Length (Å) | Other Key Bond Lengths/Angles | CCDC Deposition No. |

| [Bis(tri-tert-butylphosphine)gold(I)] Chloride | Linear | 180.0 | 2.323(2), 2.321(2) | - | 58323[1] |

| (tBu3PS)AuCl | Linear | 177.8(1) (S-Au-Cl) | 2.298(2) (Au-S) | Au-Cl: 2.259(2) | Not specified |

| (tBu3PSe)AuCl | Linear | 178.1(1) (Se-Au-Cl) | 2.408(1) (Au-Se) | Au-Cl: 2.261(2) | Not specified |

Table 4: Iridium Complexes

| Complex | Metal Geometry | Key Angles (°) | Ir-P Bond Length (Å) | Other Key Bond Lengths/Angles | CCDC Deposition No. |

| trans-[IrCl(CO)(PButMe2)2] | Square Planar | P-Ir-P: 178.4(1) | 2.385(2) | Ir-Cl: 2.383(2), Ir-C: 1.77(1) | Not specified |

| [IrHCl2(CO)(PBut2Et)2] | Octahedral | - | - | - | Not specified |

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis, crystallization, and structural determination of di-tert-butylphosphine metal complexes.

General Synthesis and Crystallization Workflow

The synthesis of these complexes often requires inert atmosphere techniques due to the air-sensitivity of the phosphine ligands and the resulting complexes.[1] Crystallization is a critical step and can be challenging; it often relies on slow evaporation or vapor diffusion methods to obtain single crystals of sufficient quality for X-ray diffraction.[4][5][6]

Detailed Synthetic Protocol: Bis(tri-tert-butylphosphine)gold(I) Chloride

This protocol is adapted from the literature for the synthesis of [Au(P(tBu)3)2]Cl.[1]

-

Preparation of the Gold Precursor: A labile gold(I) chloride complex, such as (tht)AuCl (tetrahydrothiophene gold(I) chloride), is prepared or obtained commercially.

-

Reaction: In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (tht)AuCl in an appropriate solvent like dichloromethane (B109758).

-

To this solution, add two equivalents of tri-tert-butylphosphine, P(tBu)3, dissolved in the same solvent.

-

Stir the reaction mixture at room temperature for several hours. The reaction progress can be monitored by techniques like 31P NMR spectroscopy.

-

Work-up: After the reaction is complete, remove the solvent under reduced pressure.

-

Crystallization: Dissolve the resulting solid residue in a minimum amount of dichloromethane. Slowly add a less polar solvent, such as diethyl ether or pentane, until the solution becomes slightly turbid. Alternatively, layer the less polar solvent on top of the dichloromethane solution.

-

Allow the solution to stand undisturbed at a low temperature (e.g., 4 °C or -20 °C) to facilitate the growth of single crystals.

-

Isolate the crystals by filtration, wash with a small amount of the less polar solvent, and dry under vacuum.

X-ray Data Collection and Structure Refinement

The following is a general protocol for X-ray diffraction data collection and structure refinement.[7]

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using cryo-oil and flash-cooling to a low temperature (e.g., 100 K) in a stream of nitrogen gas to minimize thermal motion and radiation damage.

-

Data Collection: The mounted crystal is placed on an X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. A series of diffraction images are collected as the crystal is rotated.

-

Data Processing: The raw diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.

-

Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map.

-

Structure Refinement: The atomic positions and displacement parameters are refined against the experimental diffraction data to improve the agreement between the calculated and observed structure factors.

-

Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and accuracy.

Table 5: Typical X-ray Data Collection Parameters

| Parameter | Typical Value | Significance |

| Radiation Source | Mo Kα (λ = 0.71073 Å) | Choice of wavelength affects resolution and absorption. |

| Temperature | 100(2) K | Low temperature minimizes atomic thermal motion. |

| Detector Distance | 40-60 mm | Affects the resolution of diffraction spots. |

| Exposure Time | 5-60 s per frame | Influences the signal-to-noise ratio. |

| Data Completeness | >99% | Ensures a sufficient number of unique reflections are measured. |

Visualization of Logical Relationships: Catalytic Cycle

While di-tert-butylphosphine metal complexes are not primarily associated with biological signaling pathways, they are central to many important catalytic processes. The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, where bulky phosphine ligands like di-tert-butylphosphine derivatives are often employed.[8][9]

In this cycle, the bulky di-tert-butylphosphine ligands (L) facilitate both the oxidative addition of the aryl halide (Ar-X) to the palladium(0) center and the final reductive elimination step that forms the desired carbon-nitrogen bond and regenerates the active palladium(0) catalyst.[8]

Conclusion

The X-ray crystal structures of di-tert-butylphosphine metal complexes provide invaluable information for understanding their chemical behavior and for the design of new molecules with tailored properties. The steric bulk and electron-donating nature of these phosphine ligands lead to unique coordination geometries and reactivities. The detailed structural data and experimental protocols presented in this guide are intended to serve as a valuable resource for researchers in the fields of organometallic chemistry, catalysis, and drug development. While their direct role in biological signaling is not established, the principles of their synthesis, characterization, and reactivity have broader implications for the development of metal-based compounds for various applications.

References

- 1. Activation of Di‐tert‐butyldiphosphatetrahedrane: Access to (tBuCP)n (n=2, 4) Ligand Frameworks by P−C Bond Cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. strem.com [strem.com]

- 3. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. science.uct.ac.za [science.uct.ac.za]

- 6. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

An In-depth Technical Guide to the Solubility of Di-tert-butylphosphine in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-tert-butylphosphine [(CH₃)₃C]₂PH is a sterically hindered secondary phosphine (B1218219) that serves as a crucial ligand in various transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings. Its bulky tert-butyl groups create a unique electronic and steric environment around the phosphorus atom, leading to high catalytic activity and selectivity. For researchers, scientists, and professionals in drug development, understanding the solubility of di-tert-butylphosphine in common organic solvents is paramount for reaction setup, optimization, purification, and formulation. This technical guide provides a comprehensive overview of the available solubility information for di-tert-butylphosphine, details experimental protocols for its determination, and offers a logical framework for solvent selection.

While comprehensive quantitative solubility data for di-tert-butylphosphine across a wide range of organic solvents is not extensively reported in readily available scientific literature, this guide consolidates existing qualitative information and provides general methodologies for its experimental determination.

Data Presentation: Solubility of Di-tert-butylphosphine

The following table summarizes the available qualitative solubility data for di-tert-butylphosphine in various organic solvents. This information is compiled from chemical supplier data sheets and by inference from the solubility of structurally similar phosphine compounds.

| Solvent Class | Solvent | Solubility | Reference/Justification |

| Aromatic Hydrocarbons | Toluene | Soluble | Commercially available as a 50% solution in toluene.[1] |

| Benzene | Soluble | Stated as soluble in non-polar organic solvents.[2] | |

| Aliphatic Hydrocarbons | n-Heptane | Soluble | Stated as soluble in non-polar organic solvents.[2] |

| Hexanes | Soluble | A related compound, tert-butyldichlorophosphine, is soluble in n-Hexane. | |

| n-Pentane | Soluble | A related compound, tert-butyldichlorophosphine, is soluble in n-Pentane. | |

| Ethers | Tetrahydrofuran (THF) | Soluble | A related compound, tert-butyldichlorophosphine, is soluble in THF. |

| Diethyl Ether | Soluble | A related compound, tert-butyldichlorophosphine, is soluble in Ether. | |

| Polar Aprotic Solvents | Dichloromethane (DCM) | Likely Soluble | General solubility of organophosphines in chlorinated solvents. |

| Chloroform | Likely Soluble | General solubility of organophosphines in chlorinated solvents. | |

| Polar Protic Solvents | Water | Insoluble | Stated as insoluble in water.[2] |

| Methanol | Likely Insoluble | Low polarity of di-tert-butylphosphine. | |

| Ethanol | Likely Insoluble | Low polarity of di-tert-butylphosphine. |

Note: "Soluble" in this context often implies miscibility or high solubility, but quantitative values are not available. Researchers should experimentally verify the solubility for their specific application and conditions.

Experimental Protocols

The determination of solubility is a fundamental experimental procedure. The following protocols are generalized methods that can be adapted for determining the solubility of di-tert-butylphosphine in various organic solvents. Due to the air-sensitive nature of di-tert-butylphosphine, all manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using appropriate Schlenk line or glovebox techniques.

1. Equilibrium Solubility Determination (Shake-Flask Method)

This method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.

-

Principle: An excess amount of the solute (di-tert-butylphosphine) is agitated in the solvent for a prolonged period to ensure that equilibrium is reached. The concentration of the dissolved solute in the supernatant is then determined.

-

Methodology:

-

Preparation: Add an excess amount of di-tert-butylphosphine to a series of vials containing the selected organic solvents under an inert atmosphere. The presence of undissolved solid or liquid droplets at the end of the experiment is crucial.

-

Equilibration: Seal the vials and agitate them at a constant temperature for a sufficient period (e.g., 24-48 hours) to reach equilibrium. A shaker or a magnetic stirrer can be used.

-

Phase Separation: After equilibration, cease agitation and allow the phases to separate. If a solid is present, centrifugation can be used to sediment the undissolved material.

-

Sampling: Carefully withdraw an aliquot of the saturated supernatant using a syringe and filter it through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining undissolved solute.

-

Quantification: Analyze the concentration of di-tert-butylphosphine in the aliquot using a suitable analytical technique. Common methods include:

-

Gas Chromatography (GC): Suitable for volatile and thermally stable compounds. A calibration curve with standards of known concentration must be prepared.

-

Quantitative ³¹P NMR Spectroscopy: An internal standard of known concentration is added to the sample, and the concentration of di-tert-butylphosphine is determined by comparing the integration of their respective signals.

-

-

2. High-Throughput Kinetic Solubility Assay (Turbidimetric Method)

This method provides a rapid assessment of the kinetic solubility, which is often sufficient for initial solvent screening.

-

Principle: A concentrated stock solution of the compound in a highly miscible solvent is added to the test solvents. The concentration at which precipitation is observed is determined.

-

Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution of di-tert-butylphosphine in a suitable, highly miscible solvent like anhydrous THF or toluene.

-

Assay Plate Preparation: Dispense the organic solvents to be tested into the wells of a microtiter plate.

-

Compound Addition: Add small, increasing volumes of the stock solution to the solvents in the plate.

-

Precipitation Detection: Monitor the wells for the formation of a precipitate (turbidity). This can be done visually or, more accurately, using an automated plate reader that measures light scattering (nephelometry) or absorbance (turbidimetry).

-

Data Analysis: The concentration at which a significant increase in turbidity is observed is reported as the kinetic solubility.

-

Solvent Selection Workflow